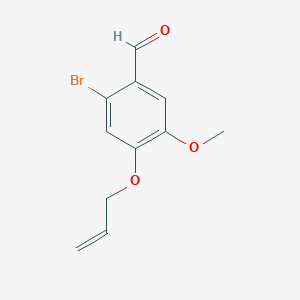

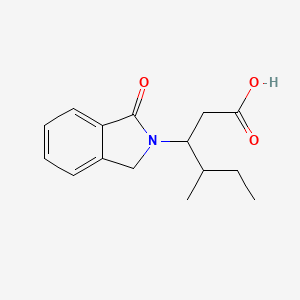

![molecular formula C11H8ClN3O4 B2479944 1-[(3-氯苯基)甲基]三唑-4,5-二羧酸 CAS No. 872197-95-0](/img/structure/B2479944.png)

1-[(3-氯苯基)甲基]三唑-4,5-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazole compounds, such as “1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid”, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, 1,2,3-triazole-4,5-dicarboxylic acid was synthesized by an innovative synthetic route, and its complexes with alkali metals (Li, Na, K, Rb, Cs) were synthesized and comprehensively characterized .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system with the addition of bases such as CsCO3 and DBU .科学研究应用

缓蚀

1-[(3-氯苯基)甲基]三唑衍生物,例如 3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑 (4-MTHT),因其在酸性环境中对低碳钢的缓蚀效果而受到研究。这些研究表明,此类衍生物可以是非常好的缓蚀剂,在某些酸性溶液中的效率高达 99%,并且它们的吸附遵循朗缪尔吸附等温线模型 (Lagrenée 等人,2002)。此外,这些化合物的缓蚀效率主要取决于缓蚀剂分子中取代基的类型和性质 (Bentiss 等人,2007)。

杂环化合物的合成

三唑衍生物用于合成各种杂环化合物。例如,1-(4-氯苯基)-3,5-二氨基-1,2,4-三唑与其他组分的反应导致形成不寻常的化合物,如 3-[5-氨基-1-(4-氯苯基)-1,2,4-三唑-3-氨基]-5-芳基呋喃-2-酮 (Sakhno 等人,2011)。

抗菌和抗炎活性

某些三唑衍生物显示出有希望的抗菌和抗炎活性。这在 3-((2,4-二氯苯氧基)甲基)-1,2,4-三唑(噻二唑和噻二嗪)等化合物中很明显,这些化合物已被测试其对各种细菌和真菌的有效性 (El Shehry 等人,2010)。

结构和光谱研究

三唑衍生物因其结构和光谱特性也很重要。例如,4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑等化合物已使用 X 射线衍射技术和各种光谱方法进行了表征,提供了对其分子结构的宝贵见解 (Şahin 等人,2014)。

生化相互作用

对 1-(4-氯苯基)-5-苯基-1H-1,2,3-三唑等三唑衍生物的研究探索了它们与生物大分子(如人血清白蛋白、牛血红蛋白和 DNA)的相互作用。这些研究利用光谱方法和分子对接来了解这些化合物的结合特性 (Liu 等人,2020)。

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-7-3-1-2-6(4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCYXHCYSVKPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

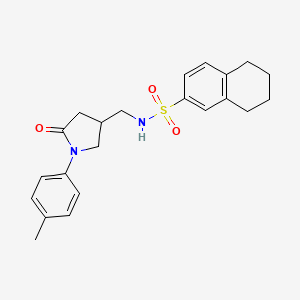

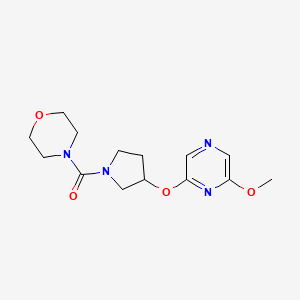

![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)

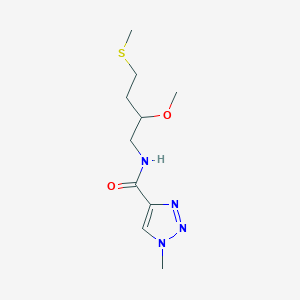

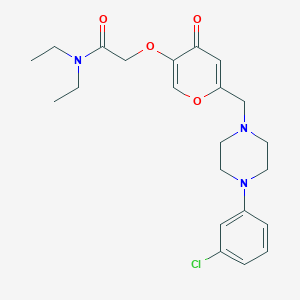

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)

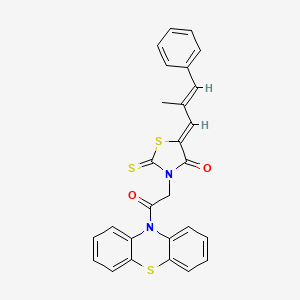

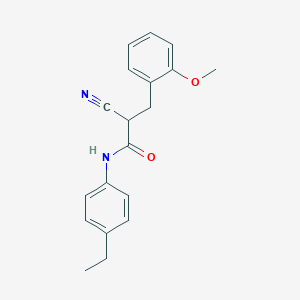

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)